オフロキサシン

概要

説明

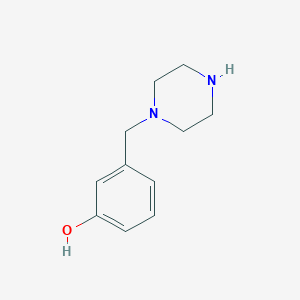

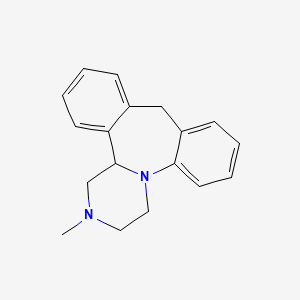

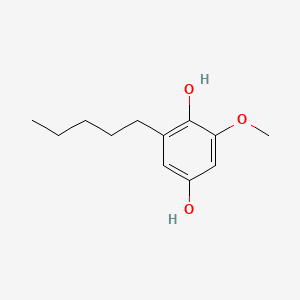

オフロキサシンは、さまざまな細菌感染症の治療に使用される合成フルオロキノロン系抗菌薬です。グラム陽性菌とグラム陰性菌の両方に効果があります。 オフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVの活性を阻害することで作用します。これらの酵素は、DNA複製、転写、修復、および組換えに必須です .

作用機序

オフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVの活性を阻害することで、抗菌作用を発揮します。これらの酵素は、細菌DNAのスーパーコイル化と解きほぐし、すなわちDNA複製と転写に不可欠なプロセスに不可欠です。 オフロキサシンは、これらの酵素を阻害することで、細菌がDNAを複製および修復することを妨げ、細菌細胞の死滅につながります .

類似化合物の比較

類似化合物: オフロキサシンと類似した化合物には、レボフロキサシン、シプロフロキサシン、モキシフロキサシンなどの他のフルオロキノロン系抗生物質があります。 これらの化合物は、作用機序は類似していますが、活性スペクトルと薬物動態特性が異なります .

オフロキサシンの独自性: オフロキサシンは、グラム陽性菌とグラム陰性菌の両方にバランスの取れた活性を示す点が特徴です。また、他のいくつかのフルオロキノロン系抗生物質と比較して、副作用の発生率が比較的低いことでも知られています。 さらに、オフロキサシンは広く研究されており、科学文献に十分に記載されているため、研究と臨床用途に貴重な化合物です .

科学的研究の応用

オフロキサシンは、さまざまな科学研究に用いられています。化学分野では、フルオロキノロン系抗生物質の作用機序を研究するためのモデル化合物として使用されます。生物学や医学の分野では、オフロキサシンは、その抗菌性と、肺炎、尿路感染症、皮膚感染症などの感染症の治療における有効性を研究するために広く用いられています。 また、新しい抗菌薬の開発や、細菌の耐性機構の研究にも使用されています .

生化学分析

Biochemical Properties

Ofloxacin plays a crucial role in biochemical reactions by targeting bacterial enzymes. It interacts primarily with DNA gyrase and topoisomerase IV, which are responsible for maintaining the supercoiling of bacterial DNA during replication and transcription . By binding to these enzymes, Ofloxacin prevents the unwinding of DNA, thereby inhibiting bacterial cell division and leading to cell death . This interaction is highly specific, with Ofloxacin having a much higher affinity for bacterial enzymes compared to their mammalian counterparts .

Cellular Effects

Ofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to the inhibition of cell division and ultimately cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Ofloxacin’s impact on gene expression includes the downregulation of genes involved in DNA synthesis and repair . Additionally, it can induce the production of reactive oxygen species, further contributing to bacterial cell damage .

Molecular Mechanism

The molecular mechanism of Ofloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Ofloxacin prevents the supercoiling and uncoiling of DNA, which are essential steps in DNA replication and transcription . This inhibition leads to the formation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death . Ofloxacin’s high specificity for bacterial enzymes ensures minimal effects on mammalian cells, making it an effective antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ofloxacin can change over time. Ofloxacin is generally stable, but its efficacy can be influenced by factors such as pH and temperature . Over time, bacterial resistance to Ofloxacin can develop, reducing its effectiveness . Long-term exposure to Ofloxacin in in vitro and in vivo studies has shown that it can lead to the selection of resistant bacterial strains . Additionally, prolonged use may result in changes in bacterial community structure and function .

Dosage Effects in Animal Models

The effects of Ofloxacin vary with different dosages in animal models. At therapeutic doses, Ofloxacin effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal disturbances, central nervous system effects, and potential damage to tendons and cartilage . Threshold effects have been observed, where doses above a certain level result in increased toxicity without additional therapeutic benefits .

Metabolic Pathways

Ofloxacin is primarily metabolized in the liver and excreted via the kidneys . The metabolic pathways involve hepatic enzymes that modify Ofloxacin into various metabolites, which are then excreted in the urine . Ofloxacin’s metabolism can affect its efficacy and toxicity, as certain metabolites may retain antibacterial activity or contribute to adverse effects . The drug’s interaction with metabolic enzymes can also influence the levels of other metabolites in the body .

Transport and Distribution

Ofloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the kidneys, liver, and lungs . Ofloxacin’s distribution is influenced by factors such as tissue perfusion and the presence of transport proteins . The drug’s ability to penetrate tissues and reach therapeutic concentrations is crucial for its effectiveness in treating infections .

Subcellular Localization

Within cells, Ofloxacin localizes primarily in the cytoplasm and the nucleus . Its activity is dependent on its ability to reach and interact with bacterial DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . Ofloxacin’s subcellular localization is facilitated by its chemical structure, which allows it to diffuse through cell membranes and reach its target enzymes .

準備方法

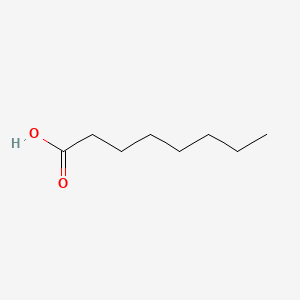

合成経路と反応条件: オフロキサシンの合成には、いくつかの工程が含まれます。1つの方法は、(N,N)-ジメチルアミノエチルアクリレートとアミノプロパノールをメチルベンゼン中で反応させ、続いてルイス酸触媒とトリメチルクロロシランを添加して、ヒドロキシル基とアミド基を保護することです。次に、反応混合物をテトラフルオロベンゾイルクロリドで処理し、酸洗浄、保護基の除去、有機層の濃縮を行って油層を得ます。この油層をさらにジメチルホルムアミドと無水フッ化カリウムで処理することにより、ジフルオロカルボン酸が得られます。 最後に、ジフルオロカルボン酸は、トリエチルアミンを酸結合剤として使用し、ジメチルスルホキシド中で、N-メチルピペラジンと90-100℃で反応させると、オフロキサシンが生成されます .

工業生産方法: オフロキサシンの工業生産では、一般的に、上記と同様の反応条件を用いた大規模合成が行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、反応パラメータを慎重に制御することで、不純物を最小限に抑え、合成の効率を最大限に高めています .

化学反応の分析

反応の種類: オフロキサシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 例えば、酸性媒体中で硫酸セリウム(IV)で酸化すると、さまざまな酸化生成物が生成されます .

一般的な試薬と条件: オフロキサシンの反応に使用される一般的な試薬には、酸化のための硫酸セリウム(IV)や、ジメチルホルムアミド、ジメチルスルホキシドなどのさまざまな有機溶媒があります。 反応条件は、多くの場合、目的の化学的変換を確実に達成するために、温度とpHレベルを制御して行われます .

生成される主要な生成物: オフロキサシンの酸化によって生成される主要な生成物には、さまざまな酸化誘導体があります。これらは、高速液体クロマトグラフィーや質量分析などの手法を用いて同定および特性評価することができます .

類似化合物との比較

Similar Compounds: Similar compounds to ofloxacin include other fluoroquinolones such as levofloxacin, ciprofloxacin, and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties .

Uniqueness of Ofloxacin: Ofloxacin is unique in its balanced activity against both Gram-positive and Gram-negative bacteria. It is also known for its relatively low incidence of side effects compared to some other fluoroquinolones. Additionally, ofloxacin has been extensively studied and is well-documented in scientific literature, making it a valuable compound for research and clinical use .

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118120-51-7 (hydrochloride) | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041085 | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division., Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr., Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes., Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |

CAS No. |

82419-36-1, 83380-47-6 | |

| Record name | Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-257 °C (decomposes), 250 - 257 °C | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ofloxacin exert its antibacterial effect?

A1: Ofloxacin, like other fluoroquinolones, targets the A subunit of DNA gyrase (topoisomerase II) in bacteria. [] This enzyme is crucial for bacterial DNA replication and repair. By binding to DNA gyrase, Ofloxacin inhibits its activity, leading to bacterial cell death. []

Q2: Does Ofloxacin have any other targets in bacteria besides DNA gyrase?

A2: While DNA gyrase is the primary target, research suggests that Ofloxacin might also interact with other sites in bacterial cells, leading to its bactericidal action. This is supported by the observation that its bactericidal activity, unlike some other quinolones, is less affected by rifampin and cell starvation. []

Q3: What is the chemical structure of Ofloxacin?

A3: Ofloxacin ((RS)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is a racemic mixture, composed of two enantiomers: levofloxacin (the S-isomer) and D-ofloxacin (the R-isomer). [, ]

Q4: What is the molecular weight and formula of Ofloxacin?

A4: Ofloxacin has a molecular formula of C18H20FN3O4 and a molecular weight of 361.37 g/mol. [, ]

Q5: How does the presence of metal ions affect the bioavailability of Ofloxacin and Ciprofloxacin?

A5: Metal ions commonly found in ocular fluids can significantly impact the bioavailability of fluoroquinolones. Studies have shown that while the antimicrobial activity of Ofloxacin remains relatively unaffected by the ionic composition of balanced salt solutions (BSS) like BSS-Plus, the activity of Ciprofloxacin is notably reduced in the presence of such solutions. []

Q6: How does the stability of Ofloxacin injection for animals get enhanced?

A6: The stability of Ofloxacin injection for animals is improved by the addition of glacial acetic acid and glycerolformal. Glacial acetic acid acts as an acidifying agent, cosolvent, and stabilizer, enhancing Ofloxacin's solubility and stability. Glycerolformal further contributes to the injection's stability and helps increase the concentration of active components. []

Q7: How is Ofloxacin absorbed and distributed in the body?

A7: Ofloxacin exhibits 100% bioavailability, indicating complete absorption following oral administration. [] It also demonstrates a large volume of distribution, allowing it to penetrate various tissues and cells effectively. []

Q8: How is Ofloxacin metabolized and eliminated?

A8: Ofloxacin is primarily eliminated by the kidneys, with minimal liver metabolism. [, ] This characteristic results in fewer drug interactions compared to other fluoroquinolones like Ciprofloxacin. []

Q9: What are the common resistance mechanisms against Ofloxacin and other fluoroquinolones?

A10: Resistance to fluoroquinolones, including Ofloxacin, primarily arises from mutations in the bacterial DNA gyrase (gyrA) gene. [, , ] These mutations alter the binding site of the drug, reducing its efficacy. Additionally, plasmid-mediated quinolone resistance (PMQR) mechanisms have also been reported. []

Q10: Does resistance to one fluoroquinolone confer cross-resistance to others?

A11: Yes, cross-resistance among fluoroquinolones is common. Mutations in the gyrA gene often confer resistance to multiple fluoroquinolones, including Ofloxacin, Ciprofloxacin, and Levofloxacin. []

Q11: What is the significance of Nalidixic Acid resistance in predicting Ciprofloxacin susceptibility?

A12: Studies indicate that resistance to Nalidixic Acid (NA) in Salmonella species is a reliable indicator of decreased susceptibility to Ciprofloxacin. The simultaneous presence of NA resistance and reduced susceptibility to Ciprofloxacin highlights the importance of MIC determination for accurate susceptibility testing. []

Q12: What are some of the reported adverse effects associated with Ofloxacin?

A14: Ofloxacin, like other fluoroquinolones, can cause adverse effects, with the most common being gastrointestinal disturbances. Other reported side effects include central nervous system reactions, tendinitis, and tendon rupture. [, , , , ]

Q13: Are there specific risk factors that might predispose individuals to Ofloxacin-induced tendinitis?

A15: While rare, Ofloxacin-induced tendinitis has been reported. Risk factors include older age, corticosteroid therapy, history of musculoskeletal disorders, strenuous physical activity, and underlying conditions like kidney failure, diabetes, and vascular diseases. []

Q14: Can human amniotic membrane be used for Ofloxacin drug delivery in ophthalmology?

A16: Research indicates that human amniotic membrane (AM) exhibits potential as a drug delivery system for Ofloxacin in ophthalmology. Studies demonstrate that AM, when soaked in Ofloxacin ophthalmic solution, can act as a slow-release device for the drug for up to 7 hours in vitro. [] This slow-release characteristic could enhance the therapeutic benefits of AM transplantation, particularly in cases of infectious keratitis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。